N-(4-Butylphenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of N-(4-Butylphenyl)acetamide and related compounds involves catalytic systems and chemical reactions that allow for the selective formation of these compounds. A notable method includes the use of Pd-based catalytic systems for the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in a one-pot process, demonstrating the efficiency of such systems in synthesizing acetamide derivatives (Vavasori, Capponi, & Ronchin, 2023).
Molecular Structure Analysis
The molecular structure of N-(4-Butylphenyl)acetamide derivatives has been elucidated through various analytical techniques. Studies have shown that these compounds can crystallize in different forms, with the crystal structure providing insights into the molecular conformation and potential for photocyclization. For instance, the crystal structure of N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate was analyzed to understand its photochemical properties (Bąkowicz & Turowska-Tyrk, 2010).
Chemical Reactions and Properties
The chemical reactions involving N-(4-Butylphenyl)acetamide derivatives highlight the compound's reactivity and potential applications. For instance, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide using novel catalysts demonstrates the chemoselectivity and green synthesis approaches for acetamide derivatives (Zhang Qun-feng, 2008).
Physical Properties Analysis
The physical properties of N-(4-Butylphenyl)acetamide derivatives, such as melting points, solubility, and crystal structures, are crucial for understanding their behavior in different environments and applications. Studies on solvatochromism and the effect of hydrogen bonding on the IR spectrum and dipole moment of related compounds provide valuable insights into their physical characteristics (Krivoruchka et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications and functionality of N-(4-Butylphenyl)acetamide derivatives. For example, the study on chemoselective acetylation of 2-aminophenol using immobilized lipase sheds light on the mechanistic aspects and kinetics of acetamide formation, highlighting the compound's versatile chemical behavior (Magadum & Yadav, 2018).
Scientific Research Applications
Synthesis of Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide, a derivative of N-(4-Butylphenyl)acetamide, is used as an intermediate in the natural synthesis of antimalarial drugs. This process involves chemoselective monoacetylation using enzymes like Novozym 435, demonstrating the compound's role in medicinal chemistry (Magadum & Yadav, 2018).
Herbicide Metabolism Studies : Studies on the metabolism of chloroacetamide herbicides, structurally related to N-(4-Butylphenyl)acetamide, have shown insights into the metabolic pathways and possible environmental and health impacts of these chemicals. The research illustrates how these compounds are processed in liver microsomes of different species (Coleman et al., 2000).
Green Synthesis of Dyes : N-(3-Amino-4-methoxyphenyl)acetamide, closely related to N-(4-Butylphenyl)acetamide, is used as an intermediate in the production of azo disperse dyes. This compound is produced through a green synthesis process, highlighting the role of acetamide derivatives in environmentally friendly industrial processes (Zhang Qun-feng, 2008).
Catalysis in Organic Synthesis : Research shows the use of N-(4-Butylphenyl)acetamide derivatives in catalytic processes, such as in the hydroformylation of N-(2-propenyl)-β-lactams, which is a key step in the synthesis of functionalized acetamides. This application is vital in the synthesis of biologically relevant compounds (Dekeukeleire et al., 2010).
Molecular Interaction Studies : N-[4-(Ethylsulfamoyl)phenyl]acetamide, another derivative, has been studied for its structural parameters, electron behavior, and biological properties. This research provides insights into the reactivity and potential biological applications of these compounds (Bharathy et al., 2021).
Development of Therapeutic Agents : Studies have been conducted on the synthesis of various N-(4-Butylphenyl)acetamide derivatives to evaluate their potential as anticancer, anti-inflammatory, and analgesic agents. These studies are significant for the development of new drugs with therapeutic applications (Rani et al., 2014).
Safety And Hazards
properties
IUPAC Name |
N-(4-butylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-4-5-11-6-8-12(9-7-11)13-10(2)14/h6-9H,3-5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQKURDANTWHBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190098 | |
Record name | Acetamide, N-(4-butylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butylphenyl)acetamide | |
CAS RN |
3663-20-5 | |
Record name | Acetamide, N-(4-butylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-butylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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